molecular formula C11H16S B8080843 1-Ethyl-3-propan-2-ylsulfanylbenzene

1-Ethyl-3-propan-2-ylsulfanylbenzene

Cat. No.: B8080843
M. Wt: 180.31 g/mol
InChI Key: SEUWVTWGEVJGMS-UHFFFAOYSA-N
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Description

The compound identified as “1-Ethyl-3-propan-2-ylsulfanylbenzene” is a chemical entity with specific properties and applications. It is essential to understand its structure, synthesis, and reactivity to appreciate its role in various scientific and industrial contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of “1-Ethyl-3-propan-2-ylsulfanylbenzene” involves specific synthetic routes and reaction conditions. These methods typically include:

    Starting Materials: The synthesis begins with readily available starting materials that undergo a series of chemical transformations.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and the presence of catalysts or reagents.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure its purity and quality.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the chemical reactions efficiently.

    Automation: Implementing automated systems to monitor and control the reaction parameters.

    Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

“1-Ethyl-3-propan-2-ylsulfanylbenzene” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: Substitution reactions involve replacing one functional group with another, leading to different derivatives.

Common Reagents and Conditions

The reactions involving “this compound” typically use common reagents such as:

    Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are used.

    Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Catalysts: Catalysts like palladium on carbon or platinum are used to facilitate certain reactions.

Major Products

The major products formed from these reactions include various derivatives of “this compound” with altered functional groups or oxidation states.

Scientific Research Applications

“1-Ethyl-3-propan-2-ylsulfanylbenzene” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications and effects on biological systems.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which “1-Ethyl-3-propan-2-ylsulfanylbenzene” exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.

    Pathways: It influences biochemical pathways, leading to desired effects or reactions.

    Binding: The binding of the compound to its targets is often characterized by specific binding affinities and kinetics.

Properties

IUPAC Name

1-ethyl-3-propan-2-ylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S/c1-4-10-6-5-7-11(8-10)12-9(2)3/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUWVTWGEVJGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)SC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CC=C1)SC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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